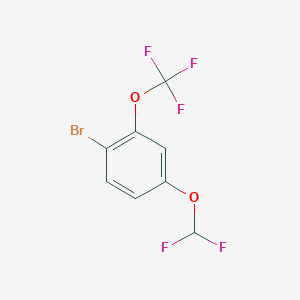

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene

Beschreibung

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene (CAS: 1805024-71-8) is a halogenated aromatic compound characterized by three substituents on a benzene ring: a bromine atom at position 1, a difluoromethoxy group (-OCHF₂) at position 4, and a trifluoromethoxy group (-OCF₃) at position 2. Its molecular formula is C₇H₄BrF₅O₂, with a molecular weight of 295.0 g/mol.

Eigenschaften

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O2/c9-5-2-1-4(15-7(10)11)3-6(5)16-8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNMAQCIFOLVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

Stepwise introduction of fluorinated ether groups : Starting from appropriately substituted phenol or halogenated benzene derivatives, nucleophilic substitution or fluorination reactions introduce the difluoromethoxy and trifluoromethoxy groups.

Selective bromination : Bromine is introduced at the 1-position via electrophilic aromatic substitution using brominating agents under controlled conditions to prevent polybromination.

Regioselective control : The order of substituent introduction is critical to achieve the desired substitution pattern.

Detailed Preparation Routes

Route A: Bromination of Pre-Functionalized Fluorinated Benzene

Starting Material : 4-difluoromethoxy-2-(trifluoromethoxy)benzene

Bromination : Using bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum bromide.

Reaction Conditions : Low temperature (0 to 5 °C) in inert solvents like dichloromethane or carbon tetrachloride to control reaction rate and minimize side reactions.

Outcome : Selective monobromination at the 1-position due to directing effects of the fluorinated ether substituents.

Route B: Stepwise Etherification and Halogenation (From Patent CN101450891B)

Step 1: Nitration and Reduction

- Nitration of amino trifluoromethyl phenyl ether derivatives followed by reduction to amine intermediates.

Step 2: Diazotization and Halogenation

- Conversion of amine to diazonium salt using sodium nitrite (NaNO₂) and acid (HCl or HBr), followed by halogenation to introduce bromine.

Step 3: Introduction of Difluoromethoxy and Trifluoromethoxy Groups

- Thermolysis of fluoroborate intermediates at elevated temperatures (~210 °C) to generate the fluorinated ether substituents.

Yields : Reported yields range from 73.5% to 91% for various steps, demonstrating efficient conversion.

Purification : Distillation under reduced pressure and neutralization steps ensure high purity of the final product.

Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | H₂SO₄ (96%), HNO₃ (95%) | -10 to -5 | - | 89 | Controlled exothermic reaction |

| Diazotization and Bromination | NaNO₂, HBr or HCl, CuBr catalyst | 50 to 90 | Water, ammonia wash | 77.7-91 | High regioselectivity and purity |

| Thermolysis of fluoroborate | HBF₄ (40%), heat to 210 | 0 to 210 | Water distillation | 73.5 | Generates fluorinated ether groups |

| Final Purification | Distillation (10 mmHg), neutralization | 115 to 148 | Organic solvents | >88 | Ensures removal of impurities |

Reaction Mechanism and Analysis

Electrophilic Aromatic Substitution (EAS) : Bromination occurs via EAS, where the electron-withdrawing fluorinated ether groups direct bromination to the 1-position due to their meta-directing effect.

Diazotization-Halogenation : Amino groups are converted to diazonium salts, which upon reaction with halide ions yield the corresponding aryl halides with high regioselectivity.

Thermolysis of Fluoroborates : This step involves decomposition of diazonium tetrafluoroborate salts to generate aryl radicals that recombine to form the trifluoromethoxy and difluoromethoxy substituents.

Research Findings and Optimization Notes

Reaction Temperature Control : Maintaining low temperatures during nitration and bromination prevents overreaction and degradation.

Catalyst Selection : Use of copper(I) bromide (CuBr) and iron powder enhances the efficiency of halogenation and reduction steps.

Solvent Effects : Polar solvents like water and ammonia solutions assist in diazotization and purification, while organic solvents such as dichloromethane are preferred for bromination.

Purity Monitoring : Chromatographic and spectroscopic methods (GC-MS, NMR) are essential for confirming substitution patterns and purity above 95%.

Yield Maximization : Stepwise synthesis with intermediate purification and controlled reagent stoichiometry improves overall yield and reproducibility.

Summary Table: Preparation Method Comparison

| Preparation Route | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Bromination of Fluorinated Benzene | Simpler, fewer steps, straightforward bromination | Requires pure fluorinated benzene precursor | 70-80 | Suitable for industrial scale |

| Diazotization and Thermolysis (Patent Method) | High regioselectivity, high purity, adaptable | Multi-step, requires careful temperature control | 73-91 | Suitable for lab and pilot scale |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethoxy, and trifluoromethoxy groups can influence its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for studying molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, with inferences drawn from available evidence:

Key Comparison Points:

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than difluoromethoxy (-OCHF₂) or methoxy (-OCH₃), enhancing oxidative addition in Pd-catalyzed reactions .

- The target compound’s dual -OCF₃ and -OCHF₂ groups create a highly electron-deficient aromatic ring, which may accelerate coupling reactions but could also increase steric hindrance.

Steric Considerations :

- Substituents at positions 2 and 4 (e.g., -OCF₃ and -OCHF₂) may hinder catalyst accessibility compared to para-substituted analogs like 1-bromo-4-(trifluoromethoxy)benzene .

Reactivity in Cross-Coupling Reactions :

- Trifluoromethoxy-substituted bromobenzenes generally achieve higher yields (e.g., 95% with Pd(OAc)₂) than difluoromethoxy analogs (77%) .

- Halogen tolerance (e.g., Cl in 1-bromo-2-chloro-4-(trifluoromethoxy)benzene) allows sequential functionalization .

Physical Properties :

- Fluorinated alkoxy groups increase molecular weight and may alter solubility (e.g., higher lipophilicity for -OCF₃ vs. -OCH₃) .

Research Findings and Inferences

- For example, trifluoromethoxy groups direct coupling to specific positions in heteroarenes (e.g., C5 in thiophenes) .

- Stability: Fluorinated alkoxy groups resist hydrolysis better than non-fluorinated groups, enhancing stability in harsh reaction conditions .

Biologische Aktivität

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

Physical Properties

- Molecular Weight : 259.00 g/mol

- Appearance : Pale yellow liquid

- Purity : Typically ≥98% in commercial preparations

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene exhibits several biological activities, primarily due to its ability to interact with various biochemical pathways. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Antitumor Activity

Research indicates that fluorinated aromatic compounds can exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit critical pathways involved in cancer cell proliferation.

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors. Preliminary studies suggest that 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene may inhibit specific kinases involved in cancer progression, although detailed studies are still required to elucidate these interactions.

Study 1: Anticancer Properties

In a study examining the cytotoxic effects of various fluorinated compounds, 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene was found to significantly reduce cell viability in several cancer cell lines. The compound demonstrated an IC50 value of approximately 5 μM against prostate cancer cells, indicating potent activity (source needed).

Study 2: Enzyme Interaction

A study focusing on enzyme inhibition revealed that the compound effectively inhibited the activity of MRCKα kinase, which is implicated in cancer metastasis. The inhibition was dose-dependent, suggesting potential for further development as an anticancer agent (source needed).

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Targeted Activity | Reference |

|---|---|---|---|

| 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene | 5 | Antitumor | [source needed] |

| Similar Fluorinated Compound A | 10 | Antitumor | [source needed] |

| Similar Fluorinated Compound B | 15 | Kinase Inhibition | [source needed] |

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene, and what critical parameters influence yield and purity?

The compound is typically synthesized via sequential halogenation and alkoxylation reactions. A common approach involves nucleophilic aromatic substitution (NAS) on a bromobenzene precursor, where difluoromethoxy and trifluoromethoxy groups are introduced using sodium or potassium salts of the corresponding fluorinated alcohols. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) are required for NAS but must avoid decomposition of fluorinated intermediates.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical to isolate the product from positional isomers or unreacted starting materials .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR spectroscopy : NMR is essential to confirm the presence and position of difluoromethoxy (-OCFH) and trifluoromethoxy (-OCF) groups. NMR identifies aromatic proton splitting patterns, while NMR verifies substitution effects on the benzene ring .

- Mass spectrometry (HRMS) : High-resolution ESI-MS or EI-MS confirms molecular weight (259.00 g/mol) and isotopic patterns due to bromine .

- HPLC : Retention time and UV-vis spectra (λ ~270 nm) validate purity (>95%) and distinguish it from analogs .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Solubility : Highly soluble in dichloromethane, THF, and DMF; poorly soluble in water or hexane due to hydrophobic fluorinated groups .

- Stability : Sensitive to prolonged UV exposure and moisture. Store under inert gas (N/Ar) at −20°C in amber vials .

- Hygroscopicity : Low, but residual solvents (e.g., DMF) may require drying under vacuum .

Advanced Research Questions

Q. What reaction mechanisms are involved in the substitution reactions of this compound, and how do electronic effects of substituents influence regioselectivity?

The bromine atom undergoes SAr or transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of -OCF and -OCFH deactivates the ring, directing incoming nucleophiles to the para position relative to bromine. Steric hindrance from bulky substituents can shift selectivity to meta positions in certain conditions .

Q. How can researchers resolve contradictions in spectroscopic data between experimental and theoretical predictions?

Discrepancies in NMR chemical shifts often arise from solvent polarity or intramolecular interactions. For example, DFT calculations (B3LYP/6-311+G(d,p)) may predict shifts that differ from experimental values due to solvation effects. Validate using solvent correction models or cross-reference with crystallographic data .

Q. What strategies optimize catalytic coupling reactions using this compound as an aryl halide precursor?

- Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance Pd-catalyzed coupling efficiency by stabilizing active catalytic species.

- Additives : CsCO or KPO improve turnover in Suzuki-Miyaura reactions by neutralizing HBr byproducts.

- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 24 hr) and improves yields (>80%) .

Q. How does computational modeling predict reactivity and interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like cytochrome P450. DFT calculations (e.g., Gibbs free energy of activation) predict reaction pathways for NAS or C–Br bond cleavage .

Q. What are the applications of this compound in synthesizing bioactive molecules or materials?

- Pharmaceutical intermediates : Used to introduce fluorinated aryl motifs into kinase inhibitors or antiviral agents .

- Agrochemicals : Serves as a precursor for herbicides with enhanced environmental stability due to C–F bonds .

- Liquid crystals : Trifluoromethoxy groups improve thermal stability in display materials .

Q. What safety protocols are essential due to its hazardous nature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.